10-(4-bromophenyl)-10H-phenothiazine
Overview
Description
Phenothiazines are a class of organic compounds that have a three-ring structure which includes a diazine ring . The compound “10-(4-bromophenyl)-10H-phenothiazine” would be a derivative of phenothiazine, with a bromophenyl group attached .
Synthesis Analysis
While specific synthesis methods for “10-(4-bromophenyl)-10H-phenothiazine” were not found, similar compounds have been synthesized through various methods. For instance, compounds containing a 4-bromophenyl moiety have been synthesized through reactions involving palladium catalysts .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . These techniques can provide information about the arrangement of atoms within the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the interlayer space of montmorillonite was enlarged from 16.24 to 22.21 Å by introduction of APTES .Scientific Research Applications
Organic Semiconductor Building Blocks
10-(4-bromophenyl)-10H-phenothiazine: is utilized as a building block in the development of organic semiconductors . These materials are key components in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound’s solid-state properties, such as its melting point range of 132.0 to 136.0 °C , make it suitable for thermal processing in electronic device fabrication .
Safety and Hazards
Future Directions
While specific future directions for “10-(4-bromophenyl)-10H-phenothiazine” were not found, research into similar compounds is ongoing. For example, novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, which could potentially be affected by this compound .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that this compound may have comparable characteristics .
Result of Action
Based on the effects of related compounds, it can be inferred that this compound may have similar effects .
Action Environment
It can be inferred from related compounds that environmental factors may play a role in its action .
properties
IUPAC Name |
10-(4-bromophenyl)phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNS/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLVTMISRQOMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348574 | |
Record name | 10-(4-bromophenyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-bromophenyl)-10H-phenothiazine | |
CAS RN |
63524-03-8 | |
Record name | 10-(4-bromophenyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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